3-氟-4-(4-三氟甲基苯基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

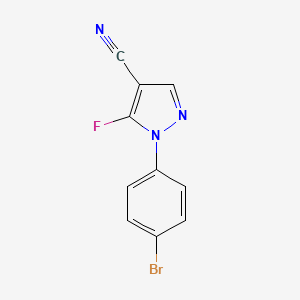

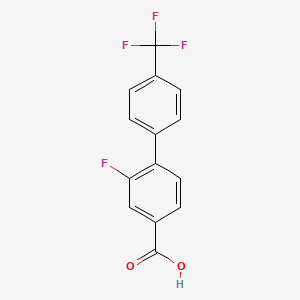

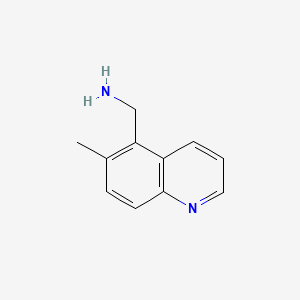

“3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid” is a chemical compound with the molecular formula C14H8F4O2 . It is a derivative of benzoic acid, which is characterized by the presence of a trifluoromethyl group and a fluorine atom attached to the phenyl ring .

Synthesis Analysis

The synthesis of “3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid” and its derivatives has been reported in the literature . For instance, it has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .

Molecular Structure Analysis

The molecular structure of “3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid” consists of a benzoic acid core with a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position of the phenyl ring . The presence of these electronegative fluorine atoms significantly influences the electronic properties of the molecule.

Chemical Reactions Analysis

“3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid” can participate in various chemical reactions due to the presence of the carboxylic acid group and the reactive fluorine atoms. For example, it has been used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid” are influenced by its molecular structure. The presence of the fluorine atoms and the trifluoromethyl group can affect its polarity, solubility, and reactivity .

科学研究应用

石油化工勘探

氟代苯甲酸由于其良好的理化性质,被用作石油化工勘探中的保守示踪剂。 它们可以在复杂基质中以低ppb水平被检测到,这对于识别石油和天然气沉积物至关重要 .

酶促合成研究

对氟代化合物(包括苯甲酸衍生物)的酶促合成的研究正在进行中。 该领域探索了利用酶以高特异性生产氟代分子的方法 .

作用机制

While the specific mechanism of action of “3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid” is not mentioned in the retrieved sources, compounds with similar structures have been reported to exhibit antibacterial activity . These compounds are highly effective against Staphylococcus aureus as shown by a low minimum inhibitory concentration (MIC), a bactericidal effect in time-kill assays, moderate inhibition of biofilm formation as well as biofilm destruction, and a bactericidal effect against stationary phase cells representing non-growing persister cells .

未来方向

The unique properties of “3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid” make it a valuable compound in various areas of research. For instance, its derivatives have shown promising antibacterial activity, suggesting potential applications in the development of new antimicrobial agents . Furthermore, its use in the synthesis of other complex molecules indicates its potential utility in organic synthesis .

属性

IUPAC Name |

3-fluoro-4-[4-(trifluoromethyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-7-9(13(19)20)3-6-11(12)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMCSEPBPTWMCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681403 |

Source

|

| Record name | 2-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261849-23-3 |

Source

|

| Record name | 2-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B567370.png)

![8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567379.png)